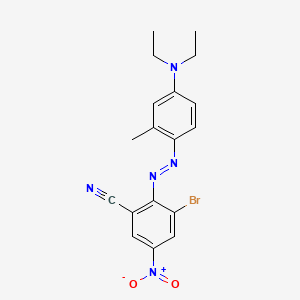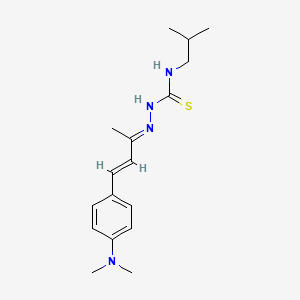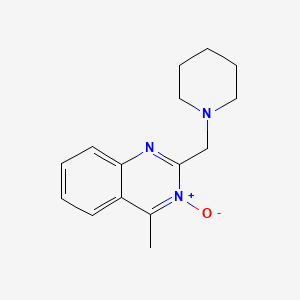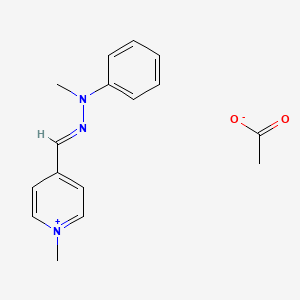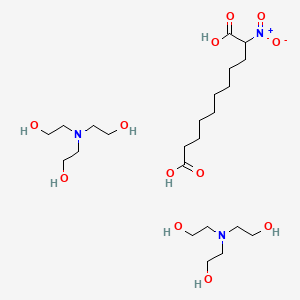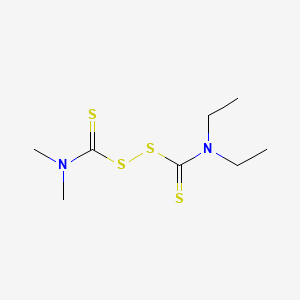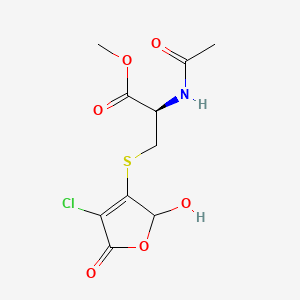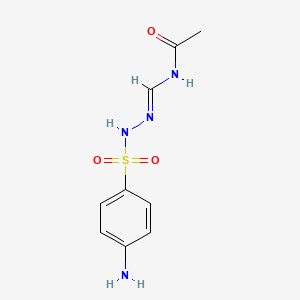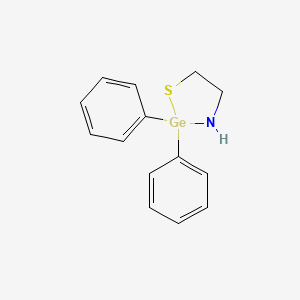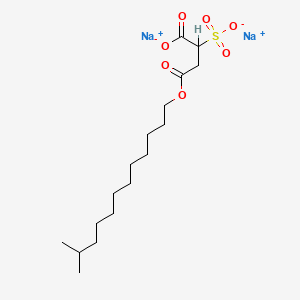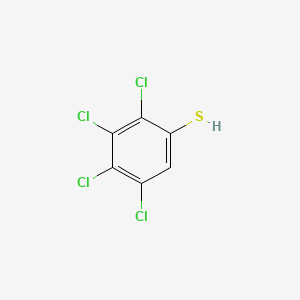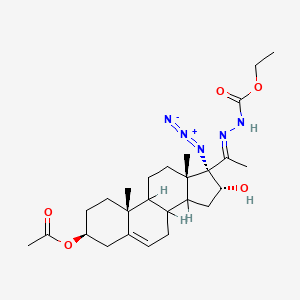
Einecs 299-591-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 299-591-8 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Méthodes De Préparation
The synthetic routes and reaction conditions for Einecs 299-591-8 can vary depending on the desired purity and application. Generally, the preparation involves multiple steps, including the selection of appropriate starting materials, solvents, and catalysts. Industrial production methods often employ large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Einecs 299-591-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Einecs 299-591-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it serves as a probe for studying cellular processes. In medicine, it is investigated for its potential therapeutic effects. Industrially, it is used in the manufacture of various products, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mécanisme D'action
The mechanism by which Einecs 299-591-8 exerts its effects involves interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions, enzyme activities, and signal transduction pathways. The exact mechanism can vary depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Einecs 299-591-8 can be compared with other similar compounds listed in the EINECS inventory. These comparisons highlight its unique properties, such as its specific reactivity, stability, and applications. Similar compounds include those with comparable molecular structures and functional groups, which may exhibit similar chemical behaviors .
Propriétés
Numéro CAS |
93893-04-0 |
|---|---|
Formule moléculaire |
C8H13NO5S |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
2-aminoethanol;4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H6O4S.C2H7NO/c7-5-1-3-6(4-2-5)11(8,9)10;3-1-2-4/h1-4,7H,(H,8,9,10);4H,1-3H2 |
Clé InChI |
UBKSQBIBFNYTLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)S(=O)(=O)O.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


